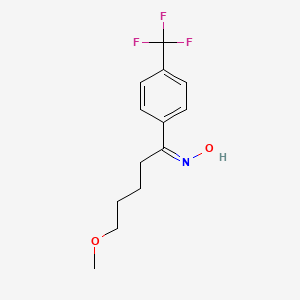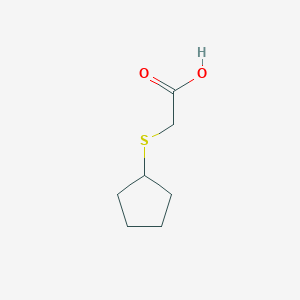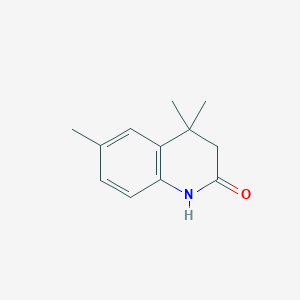
Acide 2-méthoxyquinoléine-3-boronique
Vue d'ensemble
Description
2-Methoxyquinoline-3-boronic acid is an organic compound with the molecular formula C10H10BNO3 It is a boronic acid derivative of quinoline, characterized by the presence of a methoxy group at the second position and a boronic acid group at the third position of the quinoline ring
Applications De Recherche Scientifique
2-Methoxyquinoline-3-boronic acid has a wide range of applications in scientific research:
Analyse Biochimique
Biochemical Properties
2-Methoxyquinoline-3-boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with diols. This compound interacts with enzymes, proteins, and other biomolecules that possess polyhydroxy motifs. For instance, it can form stable cyclic esters with saccharides and catechols, which are common in biological systems . These interactions are crucial for its application in biochemical sensing and detection.
Cellular Effects
2-Methoxyquinoline-3-boronic acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can interfere with signaling pathways by binding to specific biomolecules, thereby altering their function. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins . These effects can lead to changes in cellular metabolism, impacting cell growth and proliferation.
Molecular Mechanism
The molecular mechanism of 2-Methoxyquinoline-3-boronic acid involves its ability to form reversible covalent bonds with diols and polyols. This interaction is facilitated by the boronic acid group, which can form five-membered boronate esters. These binding interactions can inhibit or activate enzymes, depending on the specific biomolecule involved . Additionally, the compound can influence gene expression by binding to regulatory proteins, leading to changes in transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxyquinoline-3-boronic acid can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under inert gas conditions at low temperatures, but it may degrade over time when exposed to air or moisture . Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of 2-Methoxyquinoline-3-boronic acid vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at high doses, including potential cytotoxicity and disruption of normal cellular processes . It is important to determine the optimal dosage to achieve the desired effects without causing harm.
Metabolic Pathways
2-Methoxyquinoline-3-boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Methoxyquinoline-3-boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
2-Methoxyquinoline-3-boronic acid is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific organelles . This localization is important for its interactions with biomolecules and its overall impact on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including 2-Methoxyquinoline-3-boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These reactions are highly efficient and can be scaled up to produce significant quantities of boronic acids . The process involves the coupling of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst and a base.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxyquinoline-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Oxidation: Boronic acids can be oxidized to form boronic esters or other oxidized products.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4), used for oxidation reactions.
Major Products Formed
Biaryls: Formed through Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Mécanisme D'action
The mechanism of action of 2-Methoxyquinoline-3-boronic acid in Suzuki-Miyaura coupling reactions involves several key steps :
Oxidative Addition: The palladium catalyst reacts with the aryl or vinyl halide to form an organopalladium intermediate.
Transmetalation: The boronic acid transfers its organic group to the palladium, forming a new carbon-palladium bond.
Reductive Elimination: The palladium catalyst releases the coupled product and regenerates the active catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Methoxyquinoline-3-boronic acid is unique due to the presence of both a methoxy group and a boronic acid group on the quinoline ring. This combination of functional groups allows for versatile reactivity and makes it a valuable building block in organic synthesis.
Propriétés
IUPAC Name |
(2-methoxyquinolin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO3/c1-15-10-8(11(13)14)6-7-4-2-3-5-9(7)12-10/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOYLJRUEIVOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N=C1OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582950 | |
| Record name | (2-Methoxyquinolin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886853-93-6 | |
| Record name | (2-Methoxyquinolin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxyquinoline-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














